molecular formula C27H35N3O3 B7751401 N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7751401
M. Wt: 449.6 g/mol
InChI Key: IAWVZKMDNALFLH-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the diethylphenyl group, the piperazine moiety, and the carboxamide functionality. Common reagents used in these reactions include:

    Benzofuran synthesis: Starting materials such as phenols and aldehydes, with catalysts like Lewis acids.

    Substitution reactions: Halogenated intermediates and nucleophiles.

    Amidation: Carboxylic acids or their derivatives with amines.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

    Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.

    Carboxamides: Compounds with the carboxamide functional group attached to different aromatic systems.

Uniqueness

N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-5-19-9-8-10-20(6-2)26(19)28-27(32)24-18(4)33-23-12-11-22(31)21(25(23)24)17-30-15-13-29(7-3)14-16-30/h8-12,31H,5-7,13-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWVZKMDNALFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCN(CC4)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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